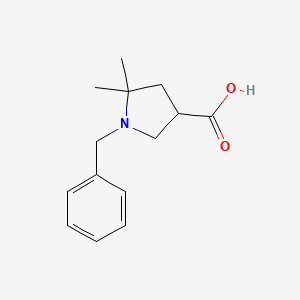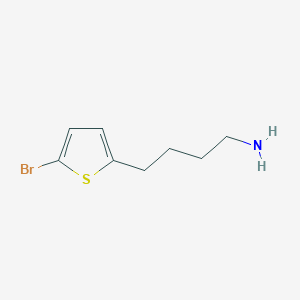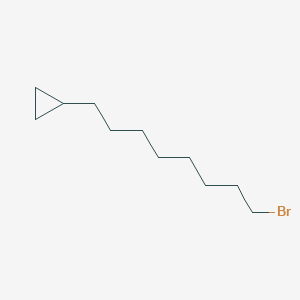
(8-Bromooctyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Bromooctyl)cyclopropane: is an organic compound characterized by a cyclopropane ring attached to an octyl chain with a bromine atom at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8-Bromooctyl)cyclopropane typically involves the reaction of cyclopropane with an octyl chain that has a bromine atom at the eighth position. One common method is the bromination of octylcyclopropane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (8-Bromooctyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution Reactions: Products include (8-Hydroxyoctyl)cyclopropane, (8-Aminooctyl)cyclopropane, and various alkyl derivatives.
Reduction Reactions: The major product is octylcyclopropane.
Oxidation Reactions: Products include (8-Oxooctyl)cyclopropane and (8-Carboxyoctyl)cyclopropane.
Applications De Recherche Scientifique
Chemistry: (8-Bromooctyl)cyclopropane is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a probe to study the interactions of cyclopropane-containing compounds with biological molecules. It helps in understanding the behavior of cyclopropane rings in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (8-Bromooctyl)cyclopropane involves its interaction with molecular targets through its bromine atom and cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions. These interactions can modulate the activity of biological molecules and pathways, making the compound useful in various research applications.
Comparaison Avec Des Composés Similaires
(8-Chlorooctyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
(8-Iodooctyl)cyclopropane: Similar structure but with an iodine atom instead of bromine.
(8-Fluorooctyl)cyclopropane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: (8-Bromooctyl)cyclopropane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
8-bromooctylcyclopropane |
InChI |
InChI=1S/C11H21Br/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11H,1-10H2 |
Clé InChI |
GFVBLGLZLGXIQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


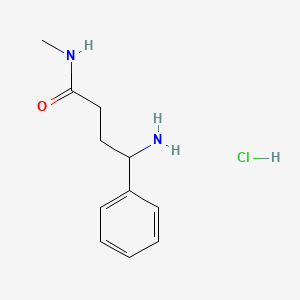
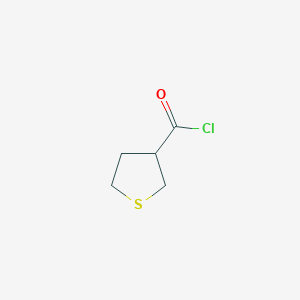

![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)

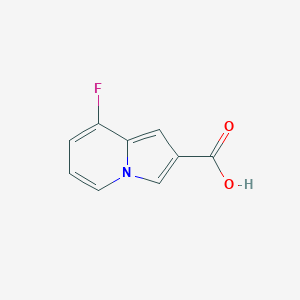
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)
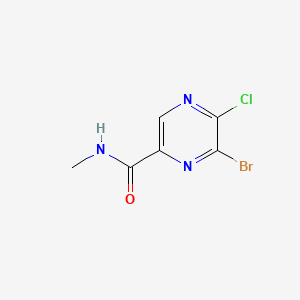

![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
